molecular formula C12H12N2O5 B12119691 3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid

3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid

Cat. No.: B12119691
M. Wt: 264.23 g/mol
InChI Key: ZHZRQELOPFCBCW-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Chemical Reactions Analysis

3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, some oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid can be compared with other similar compounds, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) . These compounds share the oxadiazole core but differ in their substituents and specific properties. The unique structure of this compound contributes to its distinct chemical and biological activities.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H12N2O5/c1-7-13-11(19-14-7)6-18-9-4-3-8(12(15)16)5-10(9)17-2/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

ZHZRQELOPFCBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

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